(R)-2-Amino-2-(3-fluorophenyl)ethanol
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Overview
Description
®-2-Amino-2-(3-fluorophenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, which is also bonded to a 3-fluorophenyl group. The presence of the chiral center makes this compound valuable in the synthesis of enantiomerically pure substances, which are crucial in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For instance, the reduction of 3-fluoroacetophenone with a chiral borane complex can yield the desired chiral alcohol. Another method involves the asymmetric hydrogenation of the corresponding imine, which can be prepared from 3-fluorobenzaldehyde and a chiral amine.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(3-fluorophenyl)ethanol often involves the use of biocatalysts. Enzymes such as alcohol dehydrogenases can be employed to catalyze the reduction of prochiral ketones to yield the chiral alcohol with high enantioselectivity. This method is advantageous due to its mild reaction conditions and high specificity .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 3-Fluoroacetophenone
Reduction: 3-Fluorophenylethylamine
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-2-(3-fluorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. In medicinal chemistry, this compound can act as an inhibitor or modulator of enzyme activity, depending on its specific interactions with the target proteins .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(3-Fluorophenyl)ethanol
- ®-1-(3-Fluorophenyl)ethylamine
- ®-1-(3-Fluorophenyl)propanol
Uniqueness
®-2-Amino-2-(3-fluorophenyl)ethanol is unique due to the presence of both an amino and a hydroxyl group on the chiral carbon, which provides it with distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets .
Properties
IUPAC Name |
(2R)-2-amino-2-(3-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXAEESIPIUPTJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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